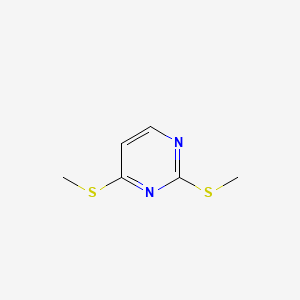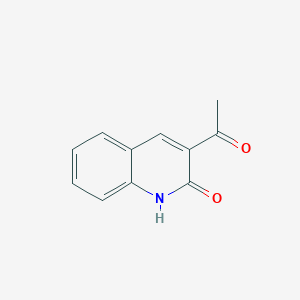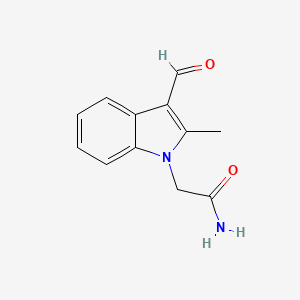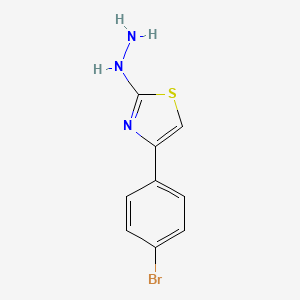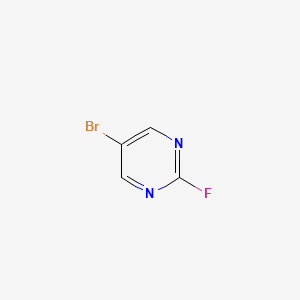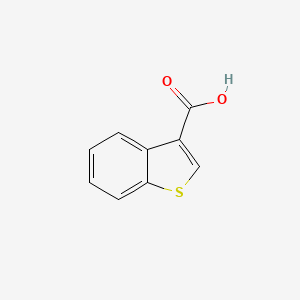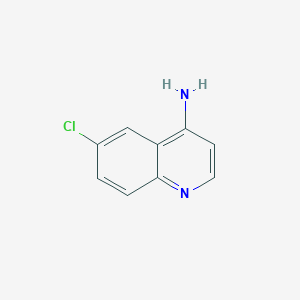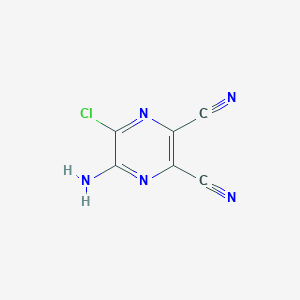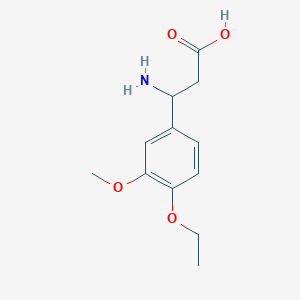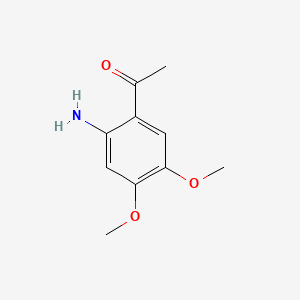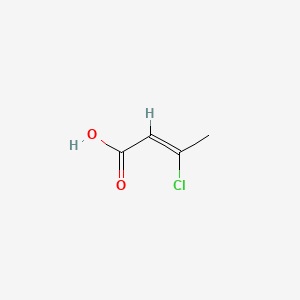
3-氯丁-2-烯酸
描述
2-Butenoic acid, 3-chloro- is an organic compound with the molecular formula C4H5ClO2. It is a derivative of butenoic acid, where a chlorine atom is substituted at the third carbon of the butenoic acid chain. This compound is known for its applications in organic synthesis and various chemical reactions due to its reactive double bond and carboxylic acid group.
科学研究应用
2-Butenoic acid, 3-chloro- has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: Investigated for its potential biological activities and interactions with enzymes and receptors.
Material Science: Utilized in the preparation of polymers and resins due to its reactive functional groups.
Chemical Research: Employed in studying reaction mechanisms and developing new synthetic methodologies.
作用机制
Target of Action
It’s known that this compound is a derivative of butenoic acid, which is a short-chain unsaturated carboxylic acid . Carboxylic acids can interact with various biological targets, including enzymes and receptors, influencing their activity.
Biochemical Pathways
3-chlorobut-2-enoic acid is likely involved in the fatty acid biosynthesis pathway . A thioesterase gene from Bacteroides thetaiotaomicron was expressed in E. coli to convert butenoyl-acyl carrier protein, a fatty acid biosynthesis intermediate, to butenoic acid . The net effect of the fatty acid biosynthesis pathway is to take two 2-carbon acetyl groups and combine them into a 4-carbon butyryl group .
Result of Action
Butenoic acid is a precursor for pharmaceutical and other applications .
准备方法
Synthetic Routes and Reaction Conditions: 2-Butenoic acid, 3-chloro- can be synthesized through several methods:
Halogenation of Crotonic Acid: One common method involves the halogenation of crotonic acid (trans-2-butenoic acid) using chlorine. The reaction typically occurs in the presence of a catalyst or under UV light to facilitate the addition of chlorine to the double bond, resulting in the formation of 2-butenoic acid, 3-chloro-.
Hydrolysis of 3-Chloro-2-butenenitrile: Another method involves the hydrolysis of 3-chloro-2-butenenitrile in the presence of an acid or base to yield 2-butenoic acid, 3-chloro-.
Industrial Production Methods: Industrial production of 2-butenoic acid, 3-chloro- often involves large-scale halogenation processes, where crotonic acid is treated with chlorine gas under controlled conditions to ensure high yield and purity of the product.
化学反应分析
Types of Reactions: 2-Butenoic acid, 3-chloro- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, to form 2-butenoic acid derivatives.
Addition Reactions: The double bond in 2-butenoic acid, 3-chloro- can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding carboxylic acids or reduced to form butanoic acid derivatives.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like hydroxide ions or amines under basic conditions.
Addition Reactions: Often require halogens (e.g., chlorine, bromine) or hydrogen halides (e.g., hydrogen chloride) in the presence of a catalyst or under UV light.
Oxidation and Reduction Reactions: Use oxidizing agents like potassium permanganate or reducing agents like hydrogen gas in the presence of a catalyst.
Major Products Formed:
Substitution Reactions: Yield various 2-butenoic acid derivatives depending on the nucleophile used.
Addition Reactions: Form dihalogenated or halogenated butenoic acids.
Oxidation and Reduction Reactions: Produce corresponding carboxylic acids or butanoic acid derivatives.
相似化合物的比较
Crotonic Acid (trans-2-Butenoic Acid): Similar structure but lacks the chlorine atom. It is less reactive in substitution reactions compared to 2-butenoic acid, 3-chloro-.
Isocrotonic Acid (cis-2-Butenoic Acid): An isomer of crotonic acid with a different spatial arrangement of the double bond. It also lacks the chlorine atom.
3-Butenoic Acid: Another isomer with the double bond at a different position. It does not have the chlorine atom and exhibits different reactivity.
Uniqueness of 2-Butenoic Acid, 3-Chloro-: The presence of the chlorine atom in 2-butenoic acid, 3-chloro- makes it more reactive in substitution reactions compared to its non-chlorinated counterparts. This unique feature allows for a wider range of chemical transformations and applications in organic synthesis.
属性
IUPAC Name |
3-chlorobut-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClO2/c1-3(5)2-4(6)7/h2H,1H3,(H,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBOTUWGQYMHUFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301018720 | |
| Record name | 3-Chloro-2-butenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301018720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55831-56-6 | |
| Record name | 3-Chloro-2-butenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301018720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


